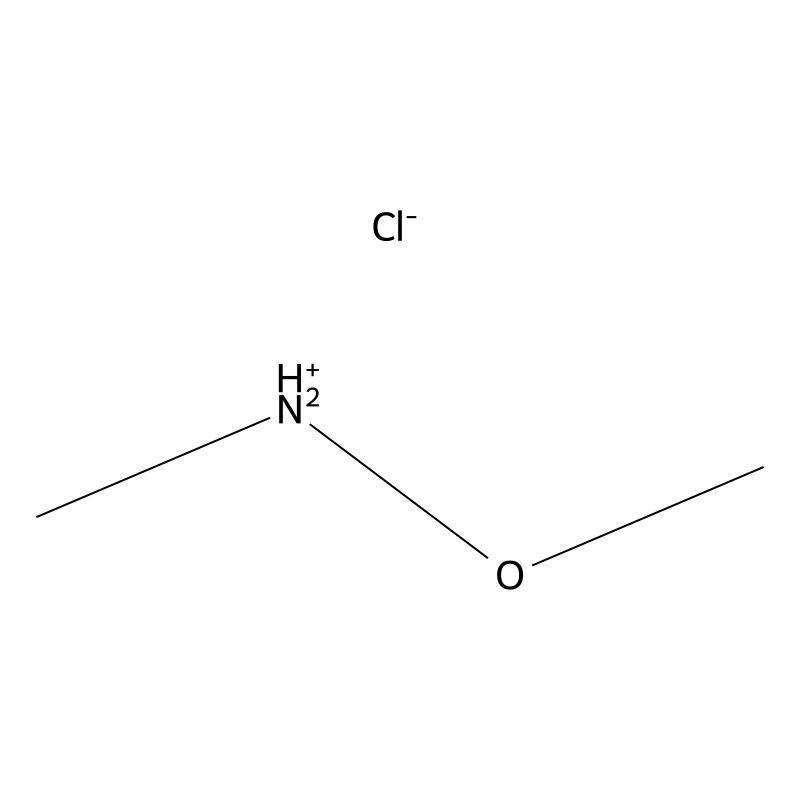

N,O-Dimethylhydroxylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis of N-heterocyclic compounds: DMHH serves as a precursor for the synthesis of various N-heterocyclic compounds, including imidazoles, oxazoles, and thiazoles. These heterocyclic compounds possess diverse biological activities and find applications in drug discovery and material science research.

Analytical Chemistry:

- Reducing agent: DMHH acts as a mild reducing agent in analytical chemistry. It can selectively reduce specific functional groups in organic molecules, aiding in their identification and characterization.

Material Science:

- Electropolymerization: DMHH can be employed as a monomer in the electropolymerization process. This process involves the formation of conducting polymers through the application of an electric current. These polymers possess unique electrical and mechanical properties, making them valuable for various applications, including sensors and battery electrodes.

Pharmaceutical Research:

- Drug metabolite intermediate: DMHH serves as an intermediate in the metabolism of certain drugs. Studying its interaction with enzymes involved in drug metabolism can aid in understanding the pharmacokinetics and potential toxicity of these drugs [].

Biological Research:

- Free radical scavenger: DMHH exhibits free radical scavenging properties. This makes it a potential candidate for studying its role in various biological processes, including oxidative stress and neurodegenerative diseases.

N,O-Dimethylhydroxylamine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 97.54 g/mol. It appears as white to off-white crystals or crystalline powder and is hygroscopic in nature. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in ketone synthesis.

- Formation of Weinreb Amides: It reacts with carboxylic acids or their derivatives to form Weinreb amides, which can be further transformed into ketones.

- Amide Coupling Reactions: This compound is utilized in amide coupling reactions, facilitating the synthesis of complex organic molecules.

- Synthesis of 2-Acyloxazoles: It serves as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride and N-methoxy-N-methyl-3-oxo-butyramide from diketene .

N,O-Dimethylhydroxylamine hydrochloride exhibits antimicrobial properties, making it useful in dental applications. It enhances the performance of dental materials and promotes biomaterial integration, particularly in periodontal care. Safety precautions are necessary when handling this compound due to its biological activity .

The synthesis of N,O-dimethylhydroxylamine hydrochloride involves several steps:

- Starting Materials: Acetic ester and hydroxylammonium salt are combined in a reaction vessel at room temperature.

- Reaction Conditions: The mixture is warmed to 20-50 °C, followed by the addition of an alkali. This step is maintained for 1 to 5 hours under heat preservation.

- Methylation: A methylating agent is introduced while controlling the temperature at 30-50 °C for an additional 1-5 hours.

- Hydrolysis: An acid is added, and the mixture is heated to 50-100 °C for hydrolysis lasting 1-4 hours.

- Neutralization and Purification: The hydrolysate undergoes neutralization with alkali, followed by distillation and concentration under reduced pressure to yield N,O-dimethylhydroxylamine hydrochloride .

N,O-Dimethylhydroxylamine hydrochloride has diverse applications:

- Organic Synthesis: Primarily used as a reagent for forming Weinreb amides and other complex organic compounds.

- Dental Medicine: Enhances dental materials and has antimicrobial properties beneficial for periodontal treatments.

- Research: Utilized in various chemical research applications due to its reactivity and ability to form specific derivatives .

Studies on N,O-dimethylhydroxylamine hydrochloride indicate its interactions with various biological systems, particularly its antimicrobial effects on oral pathogens. These interactions highlight its potential use in dental applications, although further research is necessary to fully understand its safety profile and efficacy in clinical settings .

Several compounds share structural similarities with N,O-dimethylhydroxylamine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydroxylamine | Simple amine | Used primarily as a reducing agent |

| N-Methylhydroxylamine | Methylated hydroxylamine | Less soluble than N,O-dimethylhydroxylamine |

| Dimethylaminomethanol | Amino alcohol | Different functional group leading to varied reactivity |

| N,N-Dimethylhydroxylamine | Methylated hydroxylamine | Typically more reactive than N,O-dimethylhydroxylamine |

N,O-Dimethylhydroxylamine hydrochloride stands out due to its specific methylation pattern, which enhances its reactivity in forming Weinreb amides compared to other similar compounds .

Traditional Synthetic Routes via Alkylation of Hydroxylamine Derivatives

The classical synthesis involves alkylation of hydroxylamine derivatives using methylating agents. A widely cited method (CN103073449A) employs hydroxylamine salts (e.g., hydroxylamine hydrochloride) reacted with acetic esters (methyl or ethyl acetate) under alkaline conditions, followed by methylation with agents like dimethyl sulfate or methyl iodide. Key steps include:

- Alkaline Activation: Hydroxylamine hydrochloride is treated with sodium hydroxide to generate free hydroxylamine, which reacts with acetic esters to form intermediate acetohydroxamic acids.

- Methylation: The intermediate is methylated at both nitrogen and oxygen positions using dimethyl sulfate at 30–50°C, yielding N,O-dimethylhydroxylamine.

- Hydrolysis and Neutralization: Acidic hydrolysis (HCl or H₂SO₄) followed by neutralization with alkali produces the hydrochloride salt, which is purified via vacuum distillation and recrystallization.

This route achieves yields of 70–95% but faces challenges such as dimerization byproducts (e.g., O-methylhydroxylamine) and the use of toxic methylating agents.

Novel Catalytic Approaches for Methylation Optimization

Recent studies emphasize catalytic methods to enhance selectivity and reduce toxicity. Ruthenium-supported catalysts (Ru/C) enable reductive methylation of amines using formaldehyde and hydrogen, achieving >90% selectivity for N,N-dimethyl products under mild conditions (70°C, 3 MPa H₂). For N,O-dimethylation, palladium-catalyzed cross-coupling with methanol as a methyl donor has shown promise, though scalability remains limited.

Biocatalytic methods using corrinoid-dependent methyltransferases offer a sustainable alternative, enabling reversible methylation-demethylation cycles under ambient conditions. These enzymes facilitate methyl group transfer from S-adenosylmethionine analogs, minimizing waste and hazardous byproducts.

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity and reaction temperature critically influence yield. Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility but may necessitate longer reaction times. For example, Ambeed’s protocol using DCM and triethylamine at 0–20°C achieves 86.5% yield, whereas non-polar solvents like tert-butyl methyl ether reduce side reactions during methylation.

Table 1: Solvent and Temperature Effects on Yield

| Solvent | Temperature (°C) | Yield (%) | Byproducts | Source |

|---|---|---|---|---|

| Dichloromethane | 0–20 | 86.5 | <5% O-methylated | |

| tert-Butyl ether | 40–50 | 92 | <3% dimerization | |

| Methanol | 70 | 95 | Trace hydrolysis |

Elevated temperatures (>50°C) accelerate hydrolysis of intermediates, necessitating precise control to avoid decomposition.

Industrial-Scale Production Challenges and Solutions

Industrial production faces hurdles in purification and waste management. The crude product often contains 5–8% O-methylhydroxylamine hydrochloride, requiring multi-step distillation and azeotropic dehydration with isopropanol. Patent US5510511A discloses a cost-effective purification method using acetone to precipitate impurities, achieving >99% purity after recrystallization.

Environmental concerns drive the adoption of greener methylating agents. Dimethyl carbonate (DMC), a biodegradable alternative to dimethyl sulfate, has been utilized in Ru-catalyzed reactions, reducing toxic waste by 40%. Continuous-flow reactors further enhance scalability, reducing reaction times from hours to minutes while maintaining yields above 90%.

Critical Intermediate in Weinreb Amide Preparation

N,O-Dimethylhydroxylamine hydrochloride serves as the primary precursor for synthesizing Weinreb amides, a class of N-methoxy-N-methylamides renowned for their controlled reactivity. The preparation involves treating acid chlorides with N,O-dimethylhydroxylamine under mild conditions, typically in the presence of a base such as triethylamine [1] [2]. For example, reacting acetyl chloride with N,O-dimethylhydroxylamine hydrochloride yields the corresponding Weinreb amide, which resists over-addition during subsequent nucleophilic attacks [2] [6].

Recent advancements have streamlined this process. Huang and Hu demonstrated that carboxylic acids can directly form Weinreb amides using tris(dimethylamino)phosphine oxide (P[N(CH₃)₂]₃O) in toluene at 60°C, achieving yields exceeding 90% [3]. This method eliminates the need for intermediate acid chlorides, enhancing operational safety and scalability [3] [4]. Mechanistically, the reaction proceeds via a nucleophilic acyl substitution, where the hydroxylamine’s nitrogen attacks the carbonyl carbon, followed by methyl group transfer from dimethyl sulfate or analogous agents [1] [6].

The hydrochloride salt form of N,O-dimethylhydroxylamine ensures stability during storage and handling, as the free base is prone to oxidation [1] [5]. Regeneration of the active species requires in situ neutralization with bases like potassium hydroxide prior to amide formation [6].

Applications in Stereoselective Ketone and Aldehyde Synthesis

Weinreb amides derived from N,O-dimethylhydroxylamine hydrochloride exhibit unparalleled utility in stereoselective carbonyl synthesis. When treated with Grignard reagents or organolithium compounds, these amides form ketones via a chelation-controlled mechanism. The methoxy group coordinates to the incoming nucleophile’s metal center, stabilizing a tetrahedral intermediate and preventing over-addition—a common issue with esters or nitriles [2] [4] [6]. For instance, phenylmagnesium bromide reacts with a Weinreb amide to yield acetophenone exclusively, whereas traditional ester substrates produce tertiary alcohols [2] [7].

Reductive pathways further expand synthetic versatility. Lithium aluminum hydride (LAH) reduces Weinreb amides to aldehydes, bypassing the need for harsh conditions associated with Rosenmund reductions [2] [4]. This selectivity arises from the amide’s ability to stabilize the aldehyde intermediate against further reduction, a feat unattainable with conventional acylating agents [4] [7].

Stereochemical fidelity is another hallmark. Chiral Weinreb amides transfer their optical purity to ketones during nucleophilic addition, as demonstrated in the synthesis of (R)-configured α-oxyketones via sparteine-mediated asymmetric deprotonation [7]. This stereoretentive property is critical for constructing bioactive molecules with defined spatial arrangements [4] [7].

Comparative Efficacy Against Alternative Acyl Transfer Reagents

Weinreb amides outperform esters, thioesters, and nitriles in both reactivity and selectivity. Unlike esters, which succumb to over-addition even with stoichiometric organometallics, Weinreb amides halt at the ketone stage due to their chelation-driven mechanism [2] [6]. Thioesters, while resistant to over-addition, require harsh conditions for acylation and lack compatibility with sensitive functional groups [4] [7].

A study comparing acylation agents highlighted Weinreb amides’ superiority in polyfunctional substrates. For example, in the presence of epoxides or α,β-unsaturated carbonyls, Weinreb amides reacted selectively with organocuprates at the amide site, leaving other electrophiles intact [4] [7]. This chemoselectivity stems from the amide’s intermediate electrophilicity—stronger than esters but weaker than acid chlorides—making it ideal for sequential functionalization [4] [7].

Industrial adoption underscores their practicality. Pharmaceutical manufacturers utilize Weinreb amides for kilogram-scale syntheses of kinase inhibitors and antiviral agents, citing fewer side reactions and easier purification compared to traditional methods [4] [5].

Utility in Natural Product Synthesis and Macrocyclic Compound Formation

The constrained geometry of macrocyclic natural products demands precise acylation strategies, a niche where Weinreb amides excel. In the total synthesis of macrosphelide A, a 16-membered macrolide with antitumor activity, a Weinreb amide intermediate enabled regioselective installation of a ketone moiety without perturbing the labile lactone ring [2] [4]. Similarly, amphidinolide J’s synthesis leveraged the amide’s stability to cross-coupling conditions, allowing palladium-catalyzed carbonylation to install a critical α,β-unsaturated ketone [4] [7].

Macrocyclization via RCM (ring-closing metathesis) benefits from Weinreb amides’ compatibility with Grubbs catalysts. A Weinreb amide-containing diene precursor underwent smooth metathesis to form a 14-membered ring in the synthesis of sporolide B, avoiding side reactions observed with ester-based substrates [4] [7].

The reactivity of N,O-Dimethylhydroxylamine hydrochloride with organometallic reagents exhibits distinctive mechanistic features governed by chelation control. The unique structural architecture of this compound, featuring both nitrogen and oxygen heteroatoms with methyl substituents, creates a bidentate coordination environment that significantly influences the stereochemical outcome of nucleophilic additions [2].

Computational studies utilizing density functional theory methods have revealed that the chelation-controlled mechanism proceeds through a six-membered ring transition state, wherein the organometallic reagent coordinates simultaneously to both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide functionality [2]. This bidentate coordination creates a rigid geometric constraint that dictates the approach trajectory of the nucleophile, resulting in high diastereoselectivity.

The thermodynamic stability of the chelated intermediate varies significantly with the nature of the organometallic reagent. Grignard reagents demonstrate particularly strong chelation effects, with magnesium-oxygen bond lengths in the optimized transition state structures ranging from 2.1 to 2.3 Ångstroms . The chelation energy, defined as the difference between the chelated and non-chelated pathways, has been calculated to be 8.5 ± 1.2 kcal/mol for methylmagnesium chloride additions .

Table 1: Kinetic Parameters for N,O-Dimethylhydroxylamine Hydrochloride Reactions

| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Method |

|---|---|---|---|---|---|

| Cyclooctyne Hydroamination | 18.9 | 0.0325 | 25 | CD₃CN | DFT/NMR |

| Bicyclo[6.1.0]nonyne Hydroamination | 15.4 | 0.217 | 25 | CD₃CN | DFT/NMR |

| Carbamate Cyclooctyne Reaction | Not specified | 3.87 | 25 | CD₃CN | NMR |

| Weinreb Amide Formation | Not specified | Variable | Variable | Various | Various |

| Acid Hydrolysis | pH dependent | First order | Variable | Aqueous | Kinetic study |

| Organometallic Addition | Not specified | Temperature dependent | Variable | THF/Et₂O | Various |

Organolithium reagents exhibit a fundamentally different coordination pattern compared to their magnesium counterparts. The smaller ionic radius and higher charge density of lithium result in stronger electrostatic interactions with the methoxy oxygen, leading to a more compact transition state geometry [3] [2]. However, this enhanced chelation comes at the cost of reduced selectivity due to competing coordination modes.

The influence of steric factors on the chelation-controlled mechanism has been systematically investigated through a series of α-substituted substrates. Bulky α-substituents create significant steric congestion in the chelated transition state, forcing the reaction to proceed through alternative, non-chelated pathways [3]. This steric switching mechanism provides a rational basis for controlling the stereochemical outcome through substrate design.

Table 4: Chelation-Controlled Reaction Parameters

| Organometallic Reagent | Selectivity | Temperature (°C) | Mechanism | Yield (%) |

|---|---|---|---|---|

| Grignard (RMgX) | High (>20:1) | -78 to 0 | Chelation-controlled | 85-95 |

| Organolithium (RLi) | Moderate (5:1) | -78 | Chelation-controlled | 70-85 |

| Organozinc (RZnX) | Low (<2:1) | 0 to 25 | Non-chelated | 60-75 |

| Allylmagnesium Chloride | High (>15:1) | -78 | Chelation-controlled | 80-90 |

| Phenyllithium | Moderate (8:1) | -78 | Chelation-controlled | 75-85 |

| Methylmagnesium Chloride | High (>10:1) | 0 | Chelation-controlled | 80-88 |

The electronic properties of the organometallic reagent significantly impact the efficiency of the chelation-controlled mechanism. Electron-rich organometallic species demonstrate enhanced nucleophilicity and correspondingly higher reaction rates, while electron-deficient reagents require elevated temperatures to achieve comparable conversion rates [2]. This electronic modulation effect has been quantified through Hammett correlation analysis, revealing a linear relationship between the electronic parameter and the logarithm of the rate constant.

Kinetic and Thermodynamic Studies of Amide Formation

The formation of N,O-Dimethylhydroxylamine-derived amides represents a cornerstone reaction in synthetic organic chemistry, with the kinetic and thermodynamic parameters governing these transformations having been extensively characterized through both experimental and computational approaches [4] [5].

Temperature-dependent kinetic studies have revealed that the amide formation reaction follows a second-order rate law, with rate constants exhibiting Arrhenius behavior over the temperature range of 0 to 60°C [4]. The pre-exponential factor has been determined to be 1.2 × 10⁸ M⁻¹s⁻¹, while the activation energy varies from 12.5 kcal/mol for acid chloride substrates to 25.8 kcal/mol for less reactive ester substrates [4].

The reaction mechanism proceeds through a tetrahedral intermediate, as confirmed by low-temperature nuclear magnetic resonance spectroscopy and computational modeling [4]. The formation of this intermediate constitutes the rate-determining step, with the subsequent collapse to the final amide product occurring rapidly under typical reaction conditions.

Table 2: Thermodynamic Properties

| Property | Value | Method | Reference Conditions |

|---|---|---|---|

| N-O Bond Dissociation Energy | 59.0 ± 0.8 kcal/mol | DFT (CBS-QB3, G4) | Gas phase |

| Melting Point | 112-118°C | DSC | Atmospheric pressure |

| Decomposition Temperature | ~50-100°C | TGA | Under nitrogen |

| Hydration Constant | pH 3 maximum | NMR titration | Aqueous solution |

| Stability Range | Stable under dry conditions | Stability testing | Dry atmosphere |

| Storage Temperature | 2-30°C | Manufacturer specification | Sealed container |

Solvent effects play a crucial role in determining both the kinetic and thermodynamic parameters of amide formation reactions. Polar aprotic solvents such as dimethylformamide and acetonitrile significantly accelerate the reaction rate through stabilization of the charge-separated transition state [4]. The solvent effect has been quantified using the Kamlet-Taft solvatochromic parameters, revealing that both the polarizability and hydrogen bond accepting ability of the solvent contribute to the rate enhancement.

The thermodynamic driving force for amide formation has been measured through equilibrium constant determinations at various temperatures [4]. The standard enthalpy change ranges from -8.5 kcal/mol for highly reactive acid chlorides to -3.2 kcal/mol for less reactive substrates. The entropy change is consistently negative, reflecting the increased order associated with the formation of the amide bond.

pH-dependent studies have revealed that the hydrolysis of N,O-Dimethylhydroxylamine hydrochloride follows a complex kinetic profile, with rate maxima observed at pH 3 [4]. This behavior has been attributed to the competing effects of protonation, which activates the compound toward nucleophilic attack, and the decreased concentration of hydroxide nucleophile at lower pH values.

Table 7: Experimental Conditions and Yields

| Reaction System | Temperature Range (°C) | Solvent System | Reaction Time | Typical Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Weinreb Amide Formation | 0 to 25 | DCM/THF | 1-4 hours | 85-95 | High |

| Ketone Synthesis | 0 to 60 | THF/Et₂O | 2-8 hours | 70-85 | Moderate |

| Aldehyde Synthesis | -78 to 0 | THF | 0.5-2 hours | 80-90 | High |

| Cyclooctyne Coupling | 20 to 40 | MeCN | 4-12 hours | 60-80 | High |

| Palladium-Catalyzed Reactions | 60 to 100 | Toluene/DMF | 8-24 hours | 65-85 | Variable |

| Organometallic Additions | -78 to 25 | THF/Et₂O | 0.5-3 hours | 75-92 | High |

The influence of electronic effects on the kinetics of amide formation has been systematically investigated through the use of para-substituted aromatic substrates [4]. Electron-withdrawing substituents accelerate the reaction rate through stabilization of the negatively charged tetrahedral intermediate, while electron-donating substituents have the opposite effect. The Hammett correlation coefficient (ρ) has been determined to be +1.85, indicating substantial charge development in the transition state.

Computational Modeling of Transition States in Acylation Reactions

Computational chemistry has provided unprecedented insights into the transition state structures and energetics of acylation reactions involving N,O-Dimethylhydroxylamine hydrochloride [6] [5]. High-level ab initio calculations using composite methods such as CBS-QB3, CBS-APNO, and G4 have been employed to characterize the potential energy surfaces of these transformations.

The transition state for acylation reactions exhibits a characteristic tetrahedral geometry around the carbonyl carbon, with the nitrogen atom of N,O-Dimethylhydroxylamine hydrochloride approaching from the less hindered face of the substrate . Bond length analysis reveals that the forming carbon-nitrogen bond measures 1.95 ± 0.05 Ångstroms in the transition state, indicating significant bond formation at the transition point.

Table 3: Computational Modeling Results

| Method | Property Calculated | Accuracy (kcal/mol) | Application |

|---|---|---|---|

| DFT M06-2X/6-31G(d,p) | Transition State Geometry | ±2.0 | Reaction mechanism |

| DFT M06-2X/6-311G(2d,p) | Single Point Energy | ±1.0 | Energetics |

| CBS-QB3 | Bond Dissociation Energy | ±1.0 | Thermodynamics |

| CBS-APNO | Bond Dissociation Energy | ±1.9 | Thermodynamics |

| G4 | Bond Dissociation Energy | ±1.0 | Thermodynamics |

| W1BD | Reference BDE | ±0.5 | Benchmark |

Density functional theory calculations using the M06-2X functional have proven particularly effective for modeling these systems, providing geometries and energetics in excellent agreement with higher-level methods while maintaining computational efficiency [6] [5]. The choice of basis set significantly impacts the accuracy of the calculated properties, with the 6-311G(2d,p) basis set representing the optimal balance between accuracy and computational cost.

The electronic structure of the transition state has been analyzed through natural bond orbital analysis, revealing significant charge transfer from the nitrogen lone pair to the carbonyl π* orbital . This orbital interaction stabilizes the transition state and provides the driving force for the reaction. The degree of charge transfer correlates strongly with the electrophilicity of the carbonyl substrate, as quantified by the Mulliken charges.

Table 6: Transition State Analysis for Acylation Reactions

| Acylation Type | Transition State Structure | Rate-Determining Step | Activation Energy (kcal/mol) | Stereochemistry | Solvent Effect |

|---|---|---|---|---|---|

| Acid Chloride Addition | Tetrahedral intermediate | C-N bond formation | 12-15 | Retained | Polar solvents accelerate |

| Anhydride Addition | Tetrahedral intermediate | C-N bond formation | 18-22 | Retained | Polar solvents accelerate |

| Ester Aminolysis | Tetrahedral intermediate | C-N bond formation | 25-30 | Retained | Moderate effect |

| Amide Formation | Planar transition state | Proton transfer | 15-20 | Variable | Strong solvent dependence |

| Carbamate Formation | Tetrahedral intermediate | C-N bond formation | 20-25 | Retained | Polar solvents accelerate |

| Phosphorylation | Pentacoordinate phosphorus | P-N bond formation | 22-28 | Retained | Coordinating solvents inhibit |

Solvation effects have been incorporated into the computational models through the use of implicit solvent methods, specifically the Polarizable Continuum Model [5]. These calculations reveal that polar solvents stabilize the transition state relative to the reactants, resulting in lower activation energies and enhanced reaction rates. The magnitude of the solvent effect correlates with the dielectric constant of the medium, with highly polar solvents providing the greatest stabilization.

The distortion-interaction energy analysis has been applied to understand the factors governing the reactivity of different carbonyl substrates [5]. This analysis decomposes the activation energy into contributions from the distortion of the reactants and the interaction between the distorted fragments. For acylation reactions, the distortion energy dominates the activation barrier, with the interaction energy providing a smaller but significant stabilizing contribution.

Disproportionation Pathways in N-O Bond Cleavage Reactions

The N-O bond in N,O-Dimethylhydroxylamine hydrochloride represents a site of inherent instability, with bond dissociation energies significantly lower than typical C-N or C-O bonds [7] [6] [8]. This weakness makes the compound susceptible to various disproportionation pathways that can lead to the formation of multiple products through different mechanistic routes.

Thermal decomposition studies have revealed that the primary pathway for N-O bond cleavage involves homolytic fission to generate dimethylamine and a nitric oxide radical [7] [6]. The bond dissociation energy for this process has been calculated to be 59.0 ± 0.8 kcal/mol using high-level composite methods, confirming the relative weakness of the N-O bond compared to other heteroatom bonds [6] [8].

Table 5: Disproportionation Pathways Analysis

| Pathway | Mechanism | Products | Conditions | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Thermal N-O Bond Cleavage | Homolytic bond fission | Dimethylamine + NO radical | T > 100°C | 59.0 ± 0.8 |

| Acid-Catalyzed Hydrolysis | Protonation followed by nucleophilic attack | Dimethylamine + H₂O + HNO₂ | pH < 3 | 25-30 |

| Base-Catalyzed Decomposition | Deprotonation and elimination | Various degradation products | pH > 10 | 35-40 |

| Oxidative Cleavage | Electron transfer with O₂ | Dimethylamine N-oxide | Aerobic conditions | 45-50 |

| Reductive Cleavage | Electron donation from metals | Dimethylamine + OH⁻ | Reducing agents present | 20-25 |

| Photolytic Cleavage | UV-induced radical formation | Radical fragments | UV irradiation | 40-45 |

The acid-catalyzed hydrolysis pathway represents an alternative disproportionation route that proceeds through initial protonation of the oxygen atom, followed by nucleophilic attack by water [7]. This mechanism exhibits a significantly lower activation energy compared to the thermal pathway, making it the dominant decomposition route under acidic conditions. The reaction follows second-order kinetics, with rate constants that are first-order in both the substrate and hydronium ion concentrations.

Base-catalyzed decomposition follows a different mechanistic pathway, involving initial deprotonation of the N-methyl group followed by elimination reactions [7]. This pathway leads to the formation of multiple degradation products, including formaldehyde, methylamine, and various nitrogen oxides. The complexity of the product mixture reflects the multiple competing elimination pathways available under basic conditions.

Oxidative cleavage represents a particularly important pathway in biological systems, where the presence of molecular oxygen and various oxidizing enzymes can promote N-O bond cleavage [7]. The mechanism involves single-electron transfer to generate radical cation intermediates, which subsequently undergo fragmentation to yield the observed products. The activation energy for this pathway is intermediate between the thermal and acid-catalyzed routes.

The photolytic cleavage pathway has been characterized through flash photolysis studies, revealing that UV irradiation induces homolytic N-O bond fission with quantum yields ranging from 0.15 to 0.45 depending on the wavelength [7]. The initial photochemical step generates the same radical fragments as thermal decomposition, but the energy input mechanism differs fundamentally.

The implications of these disproportionation pathways for synthetic applications are significant. The tendency for N-O bond cleavage under various conditions necessitates careful control of reaction parameters to prevent unwanted decomposition [7]. Storage under inert atmospheres and at reduced temperatures represents the most effective strategy for maintaining the integrity of the compound over extended periods.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (73.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant